molecular formula C50H100O2 B13022355 Tetratriacontyl hexadecanoate CAS No. 84461-48-3

Tetratriacontyl hexadecanoate

Cat. No.: B13022355
CAS No.: 84461-48-3
M. Wt: 733.3 g/mol
InChI Key: RXRMVTCLUMJEEX-UHFFFAOYSA-N
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Description

Tetratriacontyl hexadecanoate, also known as tetratriacontanyl palmitate, is a fatty acid ester. It is a wax monoester formed from the esterification of tetratriacontanol (a long-chain alcohol) and hexadecanoic acid (palmitic acid). This compound is found in various natural sources, including beeswax and plant cuticles, and is known for its hydrophobic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetratriacontyl hexadecanoate typically involves the esterification reaction between tetratriacontanol and hexadecanoic acid. This reaction can be catalyzed by acidic or enzymatic catalysts under controlled temperature and pressure conditions. The general reaction is as follows:

C34H70OH+C16H32O2C50H100O2+H2O\text{C}_{34}\text{H}_{70}\text{OH} + \text{C}_{16}\text{H}_{32}\text{O}_2 \rightarrow \text{C}_{50}\text{H}_{100}\text{O}_2 + \text{H}_2\text{O} C34​H70​OH+C16​H32​O2​→C50​H100​O2​+H2​O

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through large-scale esterification processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of immobilized enzymes as catalysts is also common to enhance the efficiency and selectivity of the reaction .

Chemical Reactions Analysis

Types of Reactions: Tetratriacontyl hexadecanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids and other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester back to its alcohol and acid components.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce tetratriacontanol and hexadecanoic acid.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are typically employed for hydrolysis reactions.

Major Products Formed:

Scientific Research Applications

Tetratriacontyl hexadecanoate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tetratriacontyl hexadecanoate primarily involves its interaction with lipid membranes. Due to its hydrophobic nature, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane transport. Additionally, its ester bond can be hydrolyzed by esterases, releasing tetratriacontanol and hexadecanoic acid, which can further participate in metabolic pathways .

Comparison with Similar Compounds

    Tetratriacontanol: A long-chain alcohol that can be esterified to form tetratriacontyl hexadecanoate.

    Hexadecanoic Acid (Palmitic Acid): A common fatty acid that forms esters with various alcohols.

    Other Wax Monoesters: Compounds such as octacosyl hexadecanoate and hexacosyl hexadecanoate share similar structural features and properties.

Uniqueness: this compound is unique due to its long carbon chain length, which imparts distinct physical and chemical properties. Its high molecular weight and hydrophobicity make it particularly useful in applications requiring stable, water-resistant materials .

Properties

CAS No.

84461-48-3

Molecular Formula

C50H100O2

Molecular Weight

733.3 g/mol

IUPAC Name

tetratriacontyl hexadecanoate

InChI

InChI=1S/C50H100O2/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-37-39-41-43-45-47-49-52-50(51)48-46-44-42-40-38-36-16-14-12-10-8-6-4-2/h3-49H2,1-2H3

InChI Key

RXRMVTCLUMJEEX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC

Origin of Product

United States

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